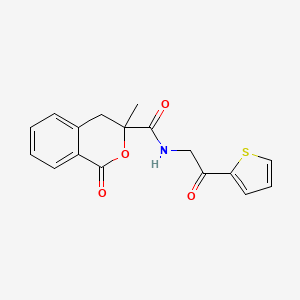

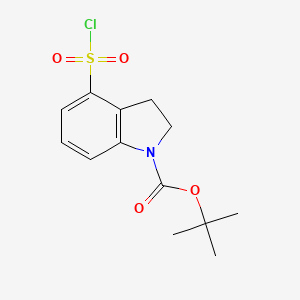

![molecular formula C25H31ClN4O5S2 B2594163 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1328685-24-0](/img/structure/B2594163.png)

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions. For example, the benzothiazole ring could potentially be formed through a cyclization reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including ones similar in structure to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride, was synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The substitution of the benzamide with a bulky moiety significantly increased activity, particularly when an alkyl or phenyl group was introduced at the nitrogen atom of benzamide, enhancing the compound's effectiveness. The study identified potent inhibitors of acetylcholinesterase, indicating the potential development of such compounds as antidementia agents (Sugimoto et al., 1990).

Antimicrobial and Anti-inflammatory Agents

Another research synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory effects. This highlights the chemical's potential application in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Cannabinoid Receptor Antagonism

Research into the molecular interaction of specific antagonists with the CB1 cannabinoid receptor revealed that compounds structurally related to this compound have the potential to selectively antagonize the CB1 receptor. This suggests possible applications in developing treatments for disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds offer stability and high efficiency in preventing corrosion, indicating potential industrial applications in protecting metal surfaces from acidic corrosion (Hu et al., 2016).

Cancer and HIV Research

A series of derivatives were synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines, as well as for their anti-HIV activity. This indicates the potential of compounds with similar structural features for developing new therapeutic agents targeting cancer and HIV (Al-Soud et al., 2010).

Propriétés

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5S2.ClH/c1-27(2)12-13-29(25-26-20-16-21-22(17-23(20)35-25)34-15-14-33-21)24(30)18-6-8-19(9-7-18)36(31,32)28-10-4-3-5-11-28;/h6-9,16-17H,3-5,10-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOMASRETRAEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

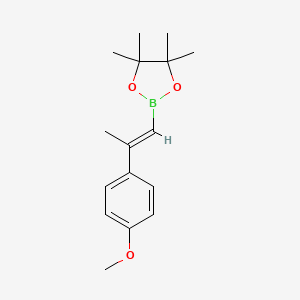

![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)

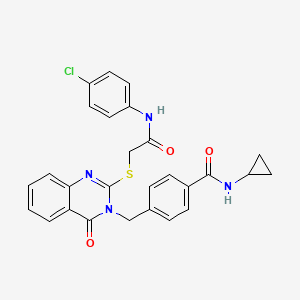

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)

![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)

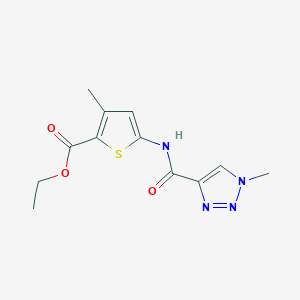

![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

![7,7-Dimethyl-1-pyridin-4-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-sulfonyl fluoride](/img/structure/B2594103.png)